8-Bromobenzo[f]quinazoline-1,3-diamine

Cross-coupling Suzuki-Miyaura Regioselectivity

8-Bromobenzo[f]quinazoline-1,3-diamine is a tricyclic brominated quinazoline derivative with the molecular formula C₁₂H₉BrN₄ and a molecular weight of 289.13 g/mol. It belongs to the 1,3-diamino-benzo[f]quinazoline class, a scaffold historically explored for its antifolate and antimalarial activities.

Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
CAS No. 13119-52-3
Cat. No. B14723666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromobenzo[f]quinazoline-1,3-diamine
CAS13119-52-3
Molecular FormulaC12H9BrN4
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=NC(=N3)N)N)C=C1Br
InChIInChI=1S/C12H9BrN4/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(14)17-12(15)16-9/h1-5H,(H4,14,15,16,17)
InChIKeyHUHLNLWASRUHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromobenzo[f]quinazoline-1,3-diamine (CAS 13119-52-3): Procurement-Grade Specification, Physicochemical Identity, and Synthetic Utility


8-Bromobenzo[f]quinazoline-1,3-diamine is a tricyclic brominated quinazoline derivative with the molecular formula C₁₂H₉BrN₄ and a molecular weight of 289.13 g/mol [1]. It belongs to the 1,3-diamino-benzo[f]quinazoline class, a scaffold historically explored for its antifolate and antimalarial activities [2]. The compound features a bromine atom at the 8‑position of the fused benzo‑quinazoline system and two amino groups at positions 1 and 3, making it a versatile synthetic intermediate for palladium‑catalyzed cross‑coupling and further heterocyclic elaboration [3].

Why 8-Bromobenzo[f]quinazoline-1,3-diamine Cannot Be Replaced by Other Halogenated or Non-Halogenated Quinazolines


The position, identity, and electronic nature of substituents on the benzo[f]quinazoline core directly dictate the outcome of metal‑catalysed cross‑coupling reactions [1]. A bromine atom at the 8‑position provides a significantly higher oxidative addition rate with Pd(0) catalysts compared to the corresponding 8‑chloro analogue (typical relative reactivity order: I > Br >> Cl), enabling selective mono‑functionalisation under mild conditions [1]. Conversely, the 8‑iodo analogue, while even more reactive, is often cost‑prohibitive and less stable during storage. The adjacent 1,3‑diamino groups further modulate the electron density of the ring, influencing regioselectivity in electrophilic aromatic substitution and cross‑coupling events [2]. Therefore, substituting 8‑bromobenzo[f]quinazoline-1,3‑diamine with a 9‑chloro, 8‑methyl, or unsubstituted benzo[f]quinazoline-1,3‑diamine would fundamentally alter both the synthetic route and the achievable product scope.

Head-to-Head and Class-Level Evidence: 8-Bromobenzo[f]quinazoline-1,3-diamine vs. Closest Halogenated and Non-Halogenated Analogs


Bromine at Position 8 Enables Selective Suzuki–Miyaura Cross-Coupling Under Mild Conditions

In palladium-catalysed Suzuki–Miyaura reactions, the C–Br bond at the 8‑position of benzo[f]quinazoline-1,3‑diamine undergoes oxidative addition with Pd(PPh₃)₄ at 60–80°C, whereas the corresponding 8‑chloro analogue requires temperatures above 100°C or specialised ligands to achieve comparable conversion [1]. This reactivity difference is class‑wide: for aryl bromides vs. aryl chlorides in quinazoline systems, the relative rate constant (k_rel) for oxidative addition is typically 10–50‑fold higher for Br over Cl [1].

Cross-coupling Suzuki-Miyaura Regioselectivity Palladium catalysis

Molecular Weight and Heavy-Atom Effect: 8-Bromo vs. 8-Chloro vs. 8-Methyl Benzo[f]quinazoline-1,3-diamine

The molecular weight of 8‑bromobenzo[f]quinazoline-1,3‑diamine is 289.13 g/mol [1]. The 8‑chloro analogue (9‑chlorobenzo[f]quinazoline-1,3‑diamine, CAS 37521-56-5) has a molecular weight of 244.68 g/mol, and the 8‑methyl analogue (8‑methylbenzo[f]quinazoline-1,3‑diamine) weighs 224.27 g/mol . The presence of bromine increases the mass by 44.45 g/mol over chlorine and by 64.86 g/mol over the methyl derivative, which can be exploited in mass‑spectrometric tracing and heavy‑atom derivatisation for X‑ray crystallography [2].

Physicochemical properties Molecular weight Lipophilicity Crystallography

Reactivity Threshold: 8‑Bromo vs. 8‑Iodo‑benzo[f]quinazoline-1,3‑diamine in Cross‑Coupling

While 8‑iodobenzo[f]quinazoline-1,3‑diamine would theoretically offer even faster oxidative addition than the 8‑bromo derivative, the iodo analogue is not commercially available from major suppliers as of 2025, and its synthesis would be complicated by the propensity of the C–I bond to undergo homolytic cleavage under ambient light [1]. The 8‑bromo compound thus represents a practical equilibrium between reactivity and shelf‑stability. In class‑level comparisons, aryl iodides react approximately 5–10 times faster than aryl bromides in Pd‑catalysed couplings, but the bromo analogue is typically favoured for scalable processes due to lower cost and easier handling [1].

Cross-coupling Reactivity Cost-efficiency Stability

Optimal Deployment Scenarios for 8-Bromobenzo[f]quinazoline-1,3-diamine in Pharmaceutical R&D and Chemical Biology


Diversification of Benzo[f]quinazoline-Based Kinase Inhibitor Libraries

Medicinal chemistry teams can use 8‑bromobenzo[f]quinazoline-1,3‑diamine as a late‑stage diversification point. The bromine at position 8 is selectively displaced in Suzuki–Miyaura reactions with arylboronic acids bearing solubilising or affinity‑enhancing groups, while the 1,3‑diamino functionality can be subsequently elaborated to introduce side chains targeting the ATP‑binding pocket of kinases [1]. This sequential strategy avoids protecting‑group manipulations that would be necessary if using the non‑halogenated parent compound.

Synthesis of Tritium‑ or ¹⁴C‑Labelled Probes for Drug Metabolism Studies

The 8‑bromo substituent can be converted to a tritium label via catalytic hydrogenolysis, or the compound can serve as a precursor for ¹⁴C‑incorporation through palladium‑mediated cyanation followed by hydrolysis [2]. The distinct molecular weight and bromine isotope pattern facilitate LC‑MS/MS tracking during radiochemical purity assessment, a clear advantage over the 8‑chloro or 8‑methyl analogues which lack the heavy‑atom MS signature [3].

Exploration of Structure–Activity Relationships (SAR) in Antifolate Drug Discovery

In the context of thymidylate synthase (TS) inhibitor programs, the 1,3‑diaminobenzo[f]quinazoline scaffold is a recognised folate analogue core [4]. The 8‑bromo derivative allows systematic SAR studies at the 8‑position via cross‑coupling, enabling the introduction of aryl, heteroaryl, or alkynyl groups to modulate TS binding affinity and cellular uptake. The differential reactivity of the C–Br bond over the C–Cl bond ensures selective modification without affecting any chloro substituent that may be present elsewhere in the molecule [1].

Quote Request

Request a Quote for 8-Bromobenzo[f]quinazoline-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.